4-Fluoro-3,5-dimethylbenzaldehyde

CAS No.: 363134-35-4

Cat. No.: VC2231871

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 363134-35-4 |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 4-fluoro-3,5-dimethylbenzaldehyde |

| Standard InChI | InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

| Standard InChI Key | NNHYTIOMCJAWLM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)C)C=O |

| Canonical SMILES | CC1=CC(=CC(=C1F)C)C=O |

Introduction

Chemical Identity and Structure

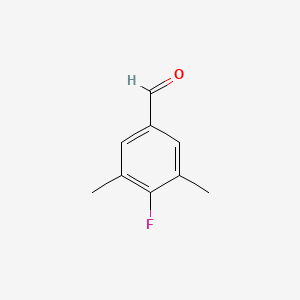

4-Fluoro-3,5-dimethylbenzaldehyde is an organofluorine compound belonging to the benzaldehyde family. Its structure consists of a benzene ring substituted with an aldehyde group, a fluorine atom, and two methyl groups in specific positions. The chemical identity of this compound is well-established through various identifiers and structural representations as outlined in the table below.

| Parameter | Information |

|---|---|

| CAS Number | 363134-35-4 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| SMILES Notation | CC1=CC(=CC(=C1F)C)C=O |

| InChI | InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

| InChIKey | NNHYTIOMCJAWLM-UHFFFAOYSA-N |

The compound features a benzene ring with strategically positioned functional groups. The aldehyde group (-CHO) is positioned at carbon-1, while the fluorine atom occupies the para position (carbon-4) relative to the aldehyde. Two methyl groups are attached at carbon-3 and carbon-5, creating a symmetrical arrangement around the fluorine atom. This structural configuration contributes significantly to the compound's chemical behavior and reactivity patterns .

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

-

3,5-Dimethyl-4-fluorobenzaldehyde

-

4-Fluoro-3,5-dimethyl-benzaldehyde

-

Benzaldehyde, 4-fluoro-3,5-dimethyl-

Physical and Chemical Properties

4-Fluoro-3,5-dimethylbenzaldehyde possesses distinct physical and chemical properties characteristic of fluorinated aromatic aldehydes. These properties determine its behavior in chemical reactions, solubility characteristics, and handling requirements.

| Property | Value |

|---|---|

| Physical State | Not explicitly stated in sources |

| LogP | 2.255 |

| Polar Surface Area (PSA) | 17.07 Ų |

| Exact Mass | 152.064 |

| HS Code | 2913000090 |

| Storage Temperature | Ambient |

| Sensitivity | Air Sensitive |

The compound's moderate LogP value of 2.255 indicates a balance between hydrophilic and hydrophobic characteristics, suggesting reasonable solubility in organic solvents while maintaining limited water solubility . The relatively low polar surface area of 17.07 Ų further supports its preference for lipophilic environments. Despite extensive searching, specific data for melting point, boiling point, density, and flash point remain unavailable in the current literature, suggesting opportunities for further characterization studies .

Spectroscopic Properties

The compound has predicted collision cross section values for various adducts, which are valuable for mass spectrometry analysis and identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.07102 | 130.2 |

| [M+Na]⁺ | 175.05296 | 144.0 |

| [M+NH₄]⁺ | 170.09756 | 138.8 |

| [M+K]⁺ | 191.02690 | 136.9 |

| [M-H]⁻ | 151.05646 | 131.5 |

| [M+Na-2H]⁻ | 173.03841 | 137.0 |

| [M]⁺ | 152.06319 | 132.6 |

| [M]⁻ | 152.06429 | 132.6 |

These predicted collision cross section values represent the effective area of the molecule when interacting with a buffer gas during ion mobility spectrometry measurements. They serve as valuable parameters for compound identification and structural characterization in analytical chemistry applications .

Synthesis and Production Methods

The synthesis of 4-fluoro-3,5-dimethylbenzaldehyde typically involves specialized organic chemistry techniques optimized for introducing both the fluorine atom and the aldehyde group into the aromatic ring system.

Common Synthetic Approaches

Two principal methods are commonly employed for synthesizing this compound:

-

Gattermann-Koch Reaction: This approach involves the introduction of an aldehyde group to the appropriately substituted fluorinated aromatic precursor using carbon monoxide, aluminum chloride, and other reagents under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with careful control required to ensure proper regioselectivity.

-

Vilsmeier-Haack Reaction: This method employs formylation of the appropriately substituted fluoroarene using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction generates a reactive iminium intermediate that facilitates the introduction of the aldehyde group at the desired position.

In one documented synthetic approach, a mixture of 4-fluoro-3,5-dimethylbenzaldehyde and 3-fluoro-2,4-dimethylbenzaldehyde was obtained through reactions involving carbon monoxide and aluminum chloride. The resulting mixture requires separation and purification through techniques such as vacuum distillation and washing with cyclohexane to isolate the desired compound.

Purification Techniques

Purification of 4-fluoro-3,5-dimethylbenzaldehyde typically involves:

-

Vacuum distillation to separate components based on boiling point differences

-

Washing with cyclohexane to remove impurities

-

Potentially column chromatography for high-purity requirements

-

Recrystallization from appropriate solvents

Applications and Uses

4-Fluoro-3,5-dimethylbenzaldehyde serves multiple important functions in chemical research and development, particularly in pharmaceutical and organic synthesis applications.

Chemical Synthesis

The compound functions as a valuable building block for synthesizing more complex molecules due to its reactive aldehyde group and the modifying effects of the fluorine atom. Specific applications include:

-

Starting material for condensation reactions (e.g., aldol, Knoevenagel)

-

Precursor for Schiff base formation

-

Building block for heterocyclic compound synthesis

Pharmaceutical Applications

In pharmaceutical development, the compound serves important roles:

-

Intermediate in drug candidate synthesis

-

Building block for fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability

-

Precursor to compounds with potential biological activity

-

Component in structure-activity relationship studies

Regulatory and Classification Information

The compound carries specific regulatory classifications relevant to international trade and safety regulations:

| Classification Type | Information |

|---|---|

| HS Code | 2913000090 |

| Regulatory Description | Halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 |

| Educational Tariff | 17.0% |

| Tax Rebate Rate | 9.0% |

| Most Favored Nation Tariff | 5.5% |

| General Tariff | 30.0% |

These classifications are important for international shipping, customs declarations, and regulatory compliance when importing or exporting the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume